molecular formula C8H14N2O B166329 2-Aminobicyclo[2.2.1]heptane-2-carboxamide CAS No. 134047-62-4

2-Aminobicyclo[2.2.1]heptane-2-carboxamide

Cat. No. B166329
M. Wt: 154.21 g/mol
InChI Key: OMICEOCIIZIPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminobicyclo[2.2.1]heptane-2-carboxamide, also known as LY404039, is a compound that has been extensively studied for its potential therapeutic effects. This compound belongs to the class of mGluR2/3 agonists, which are known to modulate glutamate signaling in the brain.2.1]heptane-2-carboxamide.

Mechanism Of Action

2-Aminobicyclo[2.2.1]heptane-2-carboxamide acts as an agonist at the mGluR2/3 receptor. This receptor is located in the presynaptic terminal of glutamatergic neurons and is involved in the regulation of glutamate release. Activation of the mGluR2/3 receptor leads to a decrease in glutamate release, which can have a modulatory effect on neurotransmission.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Aminobicyclo[2.2.1]heptane-2-carboxamide are primarily mediated through its action on the mGluR2/3 receptor. Activation of this receptor leads to a decrease in glutamate release, which can have a modulatory effect on neurotransmission. This can lead to changes in neuronal excitability and synaptic plasticity, which can have downstream effects on behavior.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Aminobicyclo[2.2.1]heptane-2-carboxamide in lab experiments is that it has a well-characterized mechanism of action. This makes it a useful tool for studying the role of glutamate signaling in various neurological and psychiatric disorders. However, one limitation of using this compound is that it may not fully recapitulate the complex signaling pathways that occur in vivo. Additionally, the effects of this compound may be influenced by factors such as dose, route of administration, and the specific experimental paradigm.

Future Directions

There are several potential future directions for research on 2-Aminobicyclo[2.2.1]heptane-2-carboxamide. One area of interest is the potential use of this compound as a treatment for drug addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential as a therapeutic agent in humans. Additionally, there is interest in studying the role of mGluR2/3 signaling in the pathophysiology of various neurological and psychiatric disorders, and 2-Aminobicyclo[2.2.1]heptane-2-carboxamide could be a useful tool in this research. Finally, there is interest in developing more selective agonists and antagonists for the mGluR2/3 receptor, which could have potential therapeutic applications.

Synthesis Methods

The synthesis of 2-Aminobicyclo[2.2.1]heptane-2-carboxamide involves the reaction of 1,3-cyclohexadiene with nitromethane to form 2-nitro-1,3-cyclohexadiene. This compound is then reduced to 2-aminocyclohexanone using sodium borohydride. Finally, 2-aminocyclohexanone is reacted with ethyl chloroformate to form 2-Aminobicyclo[2.2.1]heptane-2-carboxamide.

Scientific Research Applications

2-Aminobicyclo[2.2.1]heptane-2-carboxamide has been studied for its potential therapeutic effects in a variety of neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, it has been studied for its potential as a treatment for schizophrenia, Alzheimer's disease, and drug addiction.

properties

CAS RN

134047-62-4

Product Name

2-Aminobicyclo[2.2.1]heptane-2-carboxamide

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-aminobicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C8H14N2O/c9-7(11)8(10)4-5-1-2-6(8)3-5/h5-6H,1-4,10H2,(H2,9,11)

InChI Key

OMICEOCIIZIPLH-UHFFFAOYSA-N

SMILES

C1CC2CC1CC2(C(=O)N)N

Canonical SMILES

C1CC2CC1CC2(C(=O)N)N

synonyms

Bicyclo[2.2.1]heptane-2-carboxamide, 2-amino-, endo- (9CI)

Origin of Product

United States

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